molecular formula C10H7NO4 B8470855 2-Nitro-5-propargyloxybenzaldehyde

2-Nitro-5-propargyloxybenzaldehyde

Cat. No.: B8470855
M. Wt: 205.17 g/mol
InChI Key: GGBTYWSLTPUNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-propargyloxybenzaldehyde is an organic compound with the molecular formula C10H7NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group at the 2-position and a propargyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-propargyloxybenzaldehyde typically involves multiple steps. One common method starts with the nitration of benzaldehyde to form 2-nitrobenzaldehyde. This intermediate is then subjected to a substitution reaction with propargyl alcohol under basic conditions to introduce the propargyloxy group at the 5-position. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-propargyloxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The propargyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-5-propargyloxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-5-propargyloxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propargyloxy group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-propargyloxybenzaldehyde is unique due to the presence of both nitro and propargyloxy groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-nitro-5-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H7NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h1,3-4,6-7H,5H2

InChI Key

GGBTYWSLTPUNFO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g (150 mmol) 5-hydroxy-2-nitro-benzaldehyde, 44.9 g (299 mmol) sodium iodide, 44.5 g propargyl bromide (80% in toluene), 42 ml N-ethyl-diisopropylamine and 400 ml acetone is stirred at rt for 6 d. The reaction mixture is filtered, concentrated, taken up in 1M aqueous hydrochloric acid and extracted with ethyl acetate to yield 2-nitro-5-propargyloxy-benzaldehyde.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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